- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin InhibitorOrganic Process Research & Development, 2004, 8(2), 192-200,
Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

97509-75-6 structure
Nome del prodotto:3-fluoropyridine-2-carbonitrile
3-fluoropyridine-2-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Fluoropicolinonitrile
- 3-FLUORO-2-PYRIDINECARBONITRILE
- 3-Fluoropyridine-2-carbonitrile
- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
- 2-Cyano-3-fluoropyridine
- 2-Hydroxy-4-Methylpyridine
- N-tert-Butyl-alpha-phenylnitrone
- 3-fluoro-2-cyanopyridine
- 2-Pyridinecarbonitrile, 3-fluoro-
- 3-fluoro-pyridine-2-carbonitrile
- 3-Fluoro-2-pyridinenitrile
- fluorocyanopyridine
- PubChem16434
- 2-cyano-3-fluoro-pyridine
- 2-Cyano-3-fluoro pyridine
- 2-Pyridinecarbonitrile,3-fluoro-
- VZFPSCNTFBJZHB-UHFFFAOYSA-N
- 3-fluoranylpyridine-2-carbonitrile
- ABBYPHARMA A
- 3-Fluoro-2-pyridinecarbonitrile (ACI)
- 3-fluoropyridine-2-carbonitrile
-
- MDL: MFCD06797501
- Inchi: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
- Chiave InChI: VZFPSCNTFBJZHB-UHFFFAOYSA-N
- Sorrisi: N#CC1C(F)=CC=CN=1
Proprietà calcolate
- Massa esatta: 122.02800
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 137
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 36.7
- XLogP3: 1
Proprietà sperimentali
- Colore/forma: Solido beige a basso punto di fusione
- Punto di fusione: 27-32 °C
- Punto di infiammabilità: Fahrenheit: 219,2 ° f
Celsius: 104 ° c - PSA: 36.68000
- LogP: 1.09238
- Solubilità: Non determinato
3-fluoropyridine-2-carbonitrile Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301+H311+H331-H315-H319
- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Numero di trasporto dei materiali pericolosi:3276
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-37/38-41
- Istruzioni di sicurezza: S26-S36/37/39-S23
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- PackingGroup:III
- Frasi di rischio:R20/21/22; R36/37/38
- Classe di pericolo:6.1
- Termine di sicurezza:6.1
- Condizioni di conservazione:Store at room temperature
3-fluoropyridine-2-carbonitrile Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-fluoropyridine-2-carbonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109239-1000g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 98% | 1000g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D388756-1g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 1g |
$155 | 2024-05-24 | |
Enamine | EN300-102907-25.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 25.0g |
$94.0 | 2023-07-08 | |
Enamine | EN300-102907-50.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 50.0g |
$187.0 | 2023-07-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25767-5g |
2-Cyano-3-fluoropyridine, 97+% |
97509-75-6 | 97+% | 5g |
¥4588.00 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062795-500g |
3-Fluoropicolinonitrile |
97509-75-6 | 98% | 500g |
¥4002.00 | 2024-04-23 | |
Enamine | EN300-102907-5.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 5.0g |
$43.0 | 2023-07-08 | |
Fluorochem | 045828-5g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 5g |
£27.00 | 2022-03-01 | |
eNovation Chemicals LLC | D402786-100g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 100g |
$2500 | 2024-06-05 | |
abcr | AB172915-1 g |
2-Cyano-3-fluoropyridine; . |
97509-75-6 | 1g |
€61.20 | 2022-03-25 |
3-fluoropyridine-2-carbonitrile Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux
Riferimento
- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Riferimento
- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
Riferimento
- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt
Riferimento
- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C
Riferimento
- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanismOrganic Chemistry Frontiers, 2018, 5(11), 1848-1853,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
Riferimento
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridinesOrganic Letters, 2005, 7(4), 577-579,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C
Riferimento
- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen BondsOrganic Letters, 2010, 12(11), 2517-2519,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of PyridinesJournal of the American Chemical Society, 2017, 139(28), 9499-9502,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Riferimento
- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
Riferimento
- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,
3-fluoropyridine-2-carbonitrile Raw materials
- Ethyl Cyano(ethoxymethylene)acetate
- 3-Fluoropyridine 1-Oxide
- 3-Fluoro-2-Pyridinecarboxamide
- 3-fluoropyridine
- 3-nitropyridine-2-carbonitrile
- 3-chloropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
3-fluoropyridine-2-carbonitrile Preparation Products
3-fluoropyridine-2-carbonitrile Letteratura correlata
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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